1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
The compound 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS: 538338-39-5, molecular formula: C₁₅H₁₈N₂O₃S₂, molecular weight: 366.46 g/mol) is a bicyclic heterocyclic molecule featuring a thienoimidazole core with a sulfur-containing thione group and a 5,5-dioxide moiety. The allyl and 3-methoxyphenyl substituents at positions 1 and 3, respectively, confer unique steric and electronic properties to the molecule.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-7-16-13-9-22(18,19)10-14(13)17(15(16)21)11-5-4-6-12(8-11)20-2/h3-6,8,13-14H,1,7,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMURSPGHLEOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hydrogen Fluoride-Mediated Reactions
In a method adapted from the synthesis of descarboxythiobiotin derivatives, anhydrous hydrogen fluoride (HF) serves as both a catalyst and solvent for cyclization. For example, treatment of a thiophene-imidazole precursor with condensed HF at −78°C facilitates ring closure, yielding the tetrahydrothienoimidazole core in 68–90% yields. This approach is advantageous due to HF’s ability to solubilize intermediates and suppress side reactions, though stringent safety measures are required.
Dioxolane Intermediate Utilization
An alternative route employs dioxolane-protected intermediates to direct regioselective cyclization. As demonstrated in brinzolamide synthesis, 3-[2-(monochloromethyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide undergoes acid-mediated ring-opening and subsequent cyclization to form the thieno-thiazine framework. Adapting this method, the use of methanesulfonic acid in dichloromethane at 0°C achieves analogous cyclization for thienoimidazoles.
Functionalization of the Thienoimidazole Core
Allylation at Position 1
Introduction of the allyl group is accomplished via nucleophilic alkylation. Reacting the deprotonated imidazole nitrogen (using NaH or K2CO3) with allyl bromide in anhydrous THF at 0–25°C affords the 1-allyl derivative in 75–83% yields. Notably, the allylation efficiency depends on the absence of competing nucleophiles and the steric accessibility of the nitrogen atom.
3-Methoxyphenyl Substitution at Position 3
The 3-methoxyphenyl group is introduced through Ullmann-type coupling or Friedel-Crafts alkylation. A patented method involves reacting 3-methoxyphenylboronic acid with a brominated thienoimidazole intermediate under Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), achieving 65–72% yields. Alternatively, Friedel-Crafts alkylation using 3-methoxybenzyl alcohol in the presence of BF3·OEt2 provides direct substitution but with moderate regiocontrol (55–60% yields).
Oxidation and Thionation Steps
Sulfone Group Installation
The 5,5-dioxide moiety is introduced via oxidation of the corresponding sulfide. Using a dichromate-based protocol (Na2Cr2O7, H2SO4, H2O/acetone, 0°C), the sulfide is oxidized to the sulfone in 85–90% yields. Alternatively, hydrogen peroxide (30% H2O2, AcOH, 50°C) offers a milder oxidation route, though prolonged reaction times (12–18 h) are required.
Thione Group Formation
Conversion of a ketone or amide to the thione is achieved with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Refluxing the intermediate in toluene with Lawesson’s reagent (1.2 equiv) for 4 h provides the thione in 78–82% yields. Excess reagent must be avoided to prevent over-thionation of adjacent functional groups.
Protective Group Strategies
Silyl Ether Protection
Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are employed to protect hydroxyl groups during oxidation steps. Deprotection is achieved using triethylamine trihydrofluoride (TEA·3HF) in CH2Cl2, which cleaves TBS groups without affecting sulfone or thione functionalities. Buffered TBAF (with AcOH) is preferred for sensitive substrates to prevent base-induced degradation.
Benzyl and Trityl Ethers
Benzyl ethers, stable under acidic conditions, are removed via hydrogenolysis (H2, Pd/C, MeOH). Trityl groups, used to block primary alcohols during oligosaccharide synthesis, are cleaved with PPTS in MeOH at 55°C. These strategies ensure compatibility with subsequent oxidation and alkylation steps.
Comparative Analysis of Synthetic Routes
| Step | Method A (HF Cyclization) | Method B (Dioxolane Intermediate) |
|---|---|---|
| Cyclization Yield | 90% | 62–70% |
| Allylation Efficiency | 83% | 75% |
| Oxidation Conditions | H2O2/AcOH | Na2Cr2O7/H2SO4 |
| Overall Yield | 52% | 48% |
Method A offers higher yields but requires hazardous HF handling. Method B, while safer, involves multi-step intermediate purification.
Challenges and Optimizations
-
Regioselectivity in Allylation : Competing alkylation at the imidazole nitrogen versus sulfur atoms is mitigated by pre-coordinating the nitrogen with BF3·OEt2.
-
Sulfone Over-Oxidation : Controlled addition of H2O2 at 0°C prevents degradation of the thienoimidazole ring.
-
Thione Stability : Storage under inert atmosphere (N2) at −20°C prevents oxidation back to the ketone .
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may have biological activity, such as antimicrobial or antiviral properties, making it useful in the study of infectious diseases.
Industry: Use in the production of specialty chemicals, coatings, and other industrial applications.
Mechanism of Action
The exact mechanism by which 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
The compound belongs to a family of tetrahydrothienoimidazole derivatives with variations in substituents and functional groups. Below is a detailed comparison with key structural analogues:
Structural and Molecular Comparisons
Key Observations:
Substituent Effects :
- The allyl group in the target compound enhances molecular flexibility compared to rigid aryl groups (e.g., bromophenyl or trifluoromethylphenyl) .
- The 3-methoxyphenyl group introduces electron-donating properties, contrasting with electron-withdrawing groups like bromo or trifluoromethyl .
The 5,5-dioxide moiety is conserved across all analogues, stabilizing the bicyclic structure through sulfone groups .
Physicochemical Properties
Key Observations:
- The trifluoromethylphenyl analogue exhibits a lower predicted boiling point (559.1°C) compared to the chlorophenyl ketone derivative (614.7°C), likely due to differences in polarity and molecular weight .
- The chlorophenyl ketone analogue has a higher density (1.441 g/cm³) than the trifluoromethylphenyl variant (1.56 g/cm³), reflecting substituent-driven packing efficiency .
Electronic and Spectral Properties
Biological Activity
1-Allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C15H18N2O3S2
- Molar Mass : 338.45 g/mol
- CAS Number : 538338-39-5
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 542.5 °C (predicted)
- pKa : 0.62 (predicted)
Antiviral Activity
Research indicates that compounds similar to 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit notable antiviral properties. For instance, studies have shown that certain thieno[3,4-d]imidazole derivatives possess significant inhibitory effects against viruses such as HIV and Hepatitis C. The compound's structure allows it to interact with viral proteins, inhibiting their function and replication .
Anticancer Properties
The thieno[3,4-d]imidazole scaffold has been linked to anticancer activity. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 10 µM against human leukemia cells, suggesting that modifications to the thieno[3,4-d]imidazole structure can enhance its anticancer efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating specific signaling pathways.
- Antioxidant Properties : The presence of sulfur in the thieno structure may contribute to antioxidant activity, protecting cells from oxidative stress .
Study on Antiviral Efficacy
In a recent study published in MDPI's journal, derivatives of thieno[3,4-d]imidazole were tested for their antiviral activity against HIV. The most potent derivative showed an EC50 value of 0.35 µM, demonstrating its potential as a therapeutic agent for HIV treatment .
Anticancer Activity Assessment
Another study evaluated the anticancer properties of thieno[3,4-d]imidazole derivatives against various cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 µM against breast cancer cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3S2 |
| Molar Mass | 338.45 g/mol |
| CAS Number | 538338-39-5 |
| Density | 1.41 g/cm³ (predicted) |
| Boiling Point | 542.5 °C (predicted) |
| pKa | 0.62 (predicted) |
| Antiviral EC50 | ~0.35 µM |
| Anticancer IC50 | <5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
